Regioisomeric Substitution Controls STAT5 Inhibitory Potency by >10-Fold in Myeloid Leukemia Cells
In a direct head-to-head comparison of 4,4-dimethyl-tetrahydroquinoline-based STAT5 inhibitors, moving the pyridinyl substituent from the 6-position to the 5-position on the 4,4-dimethyl core produced dramatically different IC50 values. The 5-substituted compound (7a) exhibited IC50 values in the range of 2.5 to 9.38 µM across KU812, K562, and MV4-11 cell lines, whereas the corresponding 6-substituted regioisomer (17f) showed IC50 values as high as 93.21 µM on the same cells [2]. This demonstrates that the 4,4-dimethyl core provides a regioisomeric handle that is not available on unsubstituted tetrahydroquinoline scaffolds [1].
| Evidence Dimension | Cytotoxicity IC50 in CML and AML cell lines |
|---|---|
| Target Compound Data | Compound 7a (5-substituted 4,4-dimethyl-THQ derivative): KU812 IC50 = 5.80 ± 0.80 µM; K562 IC50 = 2.50 ± 0.10 µM; MV4-11 IC50 = 9.38 ± 1.18 µM [2] |
| Comparator Or Baseline | Compound 17f (6-substituted 4,4-dimethyl-THQ derivative): KU812 IC50 = 5.38 µM; MV4-11 IC50 = 84.45 ± 19.60 µM; K562 IC50 = 93.21 ± 8.19 µM [2] |
| Quantified Difference | Up to 37-fold difference in IC50 depending on cell line and substitution pattern [2] |
| Conditions | MTT assay, 48 h treatment, concentration range 100 nM to 100 µM [2] |
Why This Matters
Scientists procuring the 4,4-dimethyl scaffold can exploit this regioisomeric sensitivity to dial in target potency, a design freedom absent in simpler tetrahydroquinoline analogs.
- [1] CAS Common Chemistry. 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline. CAS RN: 20364-31-2. Retrieved from commonchemistry.cas.org. View Source
- [2] Polomski, M., Brachet-Botineau, M., Juen, L., Viaud-Massuard, M.-C., Gouilleux, F., & Prié, G. (2020). Inhibitors Targeting STAT5 Signaling in Myeloid Leukemias: New Tetrahydroquinoline Derivatives with Improved Antileukemic Potential. ChemMedChem, 16(6), 1034–1046. View Source
